molecular formula C19H19N3O3 B5144664 N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5144664
M. Wt: 337.4 g/mol
InChI Key: KDDRCJRRXCMXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DPOAA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. DPOAA is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. By inhibiting COX, N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide is able to reduce the production of prostaglandins and thereby alleviate inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide has also been shown to possess a range of other biochemical and physiological effects. For example, N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide as a research tool is its potent anti-inflammatory and analgesic properties, which make it a useful compound for studying the mechanisms of inflammation and pain. However, one limitation of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide is that it may not be suitable for use in certain types of experiments, such as those involving live animals, due to its potential toxicity.

Future Directions

There are a number of potential future directions for research on N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is the development of new derivatives of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential applications of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide in the treatment of other diseases, such as cancer or neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide and its effects on the human body.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide involves a multi-step process that begins with the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloroacetate to form the intermediate compound ethyl 2-(2,5-dimethylphenyl)hydrazinecarboxylate. This intermediate is then reacted with phenyl chloroformate to form the oxadiazole ring, which is subsequently functionalized with a phenoxy methyl group to yield the final product, N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. In particular, N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-9-14(2)16(10-13)20-18(23)11-17-21-19(25-22-17)12-24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDRCJRRXCMXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide

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